molecular formula C24H21N3O5S B11354308 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11354308
M. Wt: 463.5 g/mol
InChI Key: CWLBRNUANBFFKB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, an oxazole ring, and a sulfamoyl group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the sulfamoyl group, which may result in different reactivity and biological activity.

    N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.

    5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole: Lacks the carboxamide group, potentially altering its reactivity and biological interactions.

Uniqueness

The presence of both the methoxyphenyl and sulfamoyl groups in 5-(4-methoxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide contributes to its unique chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound a valuable candidate for further research and development in various fields .

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21N3O5S/c1-27(19-6-4-3-5-7-19)33(29,30)21-14-10-18(11-15-21)25-24(28)22-16-23(32-26-22)17-8-12-20(31-2)13-9-17/h3-16H,1-2H3,(H,25,28)

InChI Key

CWLBRNUANBFFKB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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